N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide
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Overview
Description
N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-bromophenylthiophene: This step involves the bromination of phenylthiophene using bromine in the presence of a catalyst.
Formation of the hydroxy methyl group: The brominated compound is then reacted with formaldehyde and a base to introduce the hydroxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted amides or thiols.
Scientific Research Applications
N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a thiophene ring.
N-(2-bromophenyl)-2-chloroacetamide: Lacks the hydroxy methyl group and thiophene ring.
Uniqueness
N-{3-[(2-Bromophenyl)(hydroxy)methyl]thiophen-2-yl}-2-chloroacetamide is unique due to the presence of both the hydroxy methyl group and the thiophene ring, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62551-69-3 |
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Molecular Formula |
C13H11BrClNO2S |
Molecular Weight |
360.65 g/mol |
IUPAC Name |
N-[3-[(2-bromophenyl)-hydroxymethyl]thiophen-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C13H11BrClNO2S/c14-10-4-2-1-3-8(10)12(18)9-5-6-19-13(9)16-11(17)7-15/h1-6,12,18H,7H2,(H,16,17) |
InChI Key |
WUENQAXGJXBDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(SC=C2)NC(=O)CCl)O)Br |
Origin of Product |
United States |
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